Orthogonal Stability: Fmoc-Lys(Bz)-OH vs. Fmoc-Lys(Boc)-OH Under Basic Deprotection
The benzoyl (Bz) group on Fmoc-Lys(Bz)-OH is stable to the piperidine conditions used for iterative Fmoc removal, a critical requirement for building complex peptide sequences without premature side-chain deprotection . This is a class-level property shared with Boc-protected lysine, but the Bz group offers a distinct cleavage profile. In standard Fmoc/tBu SPPS, the ε-Bz group remains intact throughout all Fmoc deprotection cycles (typically 20% piperidine in DMF), while the Fmoc group is removed within minutes [1]. In contrast, Fmoc-Lys(Boc)-OH, the industry standard for lysine incorporation, undergoes simultaneous ε-amino deprotection with the global acidolytic cleavage step (e.g., 95% TFA), making it unsuitable for strategies requiring selective side-chain exposure on-resin .
| Evidence Dimension | Stability to Fmoc Deprotection (20% piperidine/DMF) |
|---|---|
| Target Compound Data | Stable; ε-Bz group remains intact |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: ε-Boc group stable |
| Quantified Difference | Not applicable (qualitative stability class) |
| Conditions | Standard Fmoc SPPS deprotection cycle; piperidine/DMF (1:4, v/v) |
Why This Matters
Procurement of Fmoc-Lys(Bz)-OH enables on-resin ε-amino modifications (e.g., cyclization, conjugation) that are impossible with Fmoc-Lys(Boc)-OH without an additional orthogonal protection step.
- [1] PMC. (2023, February 11). Scheme 1: Reaction conditions for Fmoc cleavage. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
